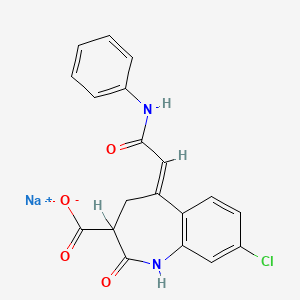
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- is a complex organic compound with a unique structure that includes a benzazepine ring, a carboxylic acid group, and various substituents
Métodos De Preparación
The synthesis of 1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- involves multiple steps. The synthetic route typically starts with the formation of the benzazepine ring, followed by the introduction of the chloro and oxo groups. The final step involves the addition of the phenylamino and carboxylic acid groups, followed by the formation of the monosodium salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and oxo groups allows it to form strong interactions with these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other benzazepine derivatives with different substituents. Compared to these compounds, 1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1H-1-Benzazepine-3-carboxylic acid derivatives with different halogen substituents.
- Benzazepine derivatives with different oxo or amino groups.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
274938-02-2 |
|---|---|
Fórmula molecular |
C19H14ClN2NaO4 |
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
sodium;(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylate |
InChI |
InChI=1S/C19H15ClN2O4.Na/c20-12-6-7-14-11(9-17(23)21-13-4-2-1-3-5-13)8-15(19(25)26)18(24)22-16(14)10-12;/h1-7,9-10,15H,8H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1/b11-9+; |
Clave InChI |
HNPUPMWMLZSYMO-LBEJWNQZSA-M |
SMILES isomérico |
C\1C(C(=O)NC2=C(/C1=C/C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)[O-].[Na+] |
SMILES canónico |
C1C(C(=O)NC2=C(C1=CC(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


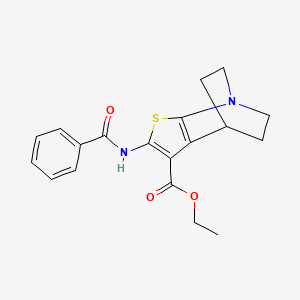


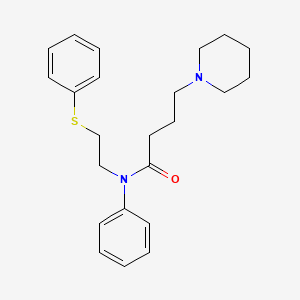
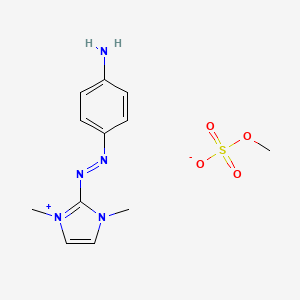
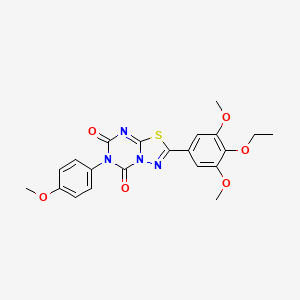
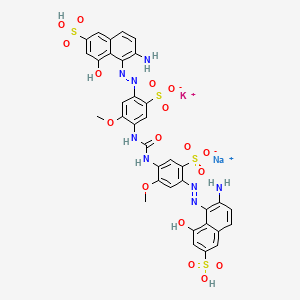
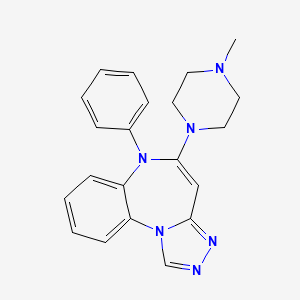
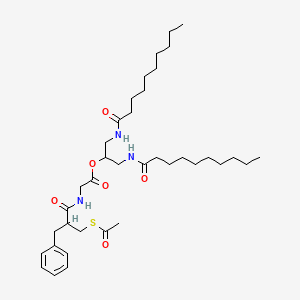
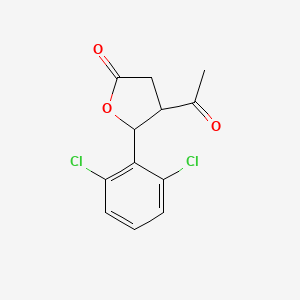
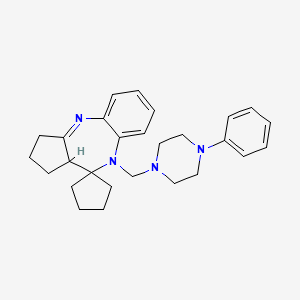
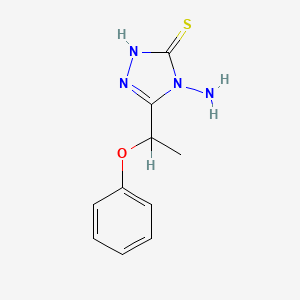
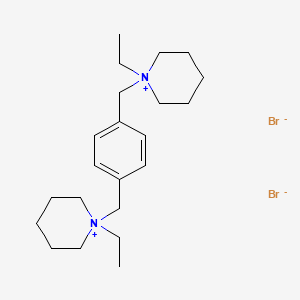
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
